Spectroscopic Profile of 4-Methylazulene: A Technical Guide
Spectroscopic Profile of 4-Methylazulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylazulene, a key aromatic hydrocarbon of interest in various research and development fields. The information presented herein is compiled from established chemical literature and databases, offering a centralized resource for professionals engaged in the study and application of azulene derivatives.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for 4-methylazulene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) [ppm] | Assignment |
| Data not available in search results |
Note: Specific NMR data for 4-methylazulene was not found in the provided search results. Data for the parent compound, azulene, is available and can serve as a reference. In CDCl₃, the proton chemical shifts for azulene are approximately δ 8.37 (t), 7.93 (d), 7.60 (t), and 7.18 (t) ppm. The carbon chemical shifts are approximately δ 140.1, 137.3, 136.9, 136.5, 122.7, and 117.9 ppm.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Note: While specific IR data for 4-methylazulene is not available, typical IR spectra of azulenes exhibit characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹ and a complex fingerprint region below 1600 cm⁻¹ corresponding to C-C stretching and various bending modes within the bicyclic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Wavelength (λmax) [nm] | Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] | Solvent |
| Data not available in search results |
Note: The UV-Vis spectrum of azulene and its derivatives is characterized by a series of absorption bands in the visible and ultraviolet regions, which are responsible for their distinct blue or violet color. The position and intensity of these bands are sensitive to substitution on the azulene core.
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.
NMR Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the 4-methylazulene molecule.
Methodology:
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Sample Preparation: A solution of 4-methylazulene is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.
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¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.
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¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for obtaining and analyzing NMR spectra of 4-Methylazulene.
IR Spectroscopy
Objective: To identify the functional groups and vibrational modes present in the 4-methylazulene molecule.
Methodology:
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Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of 4-methylazulene with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
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Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an absorbance or transmittance spectrum.
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Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Experimental Workflow for IR Spectroscopy
Caption: Workflow for obtaining and analyzing IR spectra of 4-Methylazulene.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of 4-methylazulene.
Methodology:
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Sample Preparation: A dilute solution of 4-methylazulene is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
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Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths in the ultraviolet and visible regions (e.g., 200-800 nm), measuring the absorbance at each wavelength.
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Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λmax) are identified.
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for obtaining and analyzing UV-Vis spectra of 4-Methylazulene.
Synthesis and Characterization Reference
The synthesis of 4-methylazulene has been reported in the chemical literature. A key early synthesis was described by Anderson, Nelson, and Tazuma in the Journal of the American Chemical Society in 1953.[2] This and subsequent synthetic procedures provide the material for spectroscopic characterization. Researchers requiring detailed synthetic protocols should refer to the primary literature.
Conclusion
This technical guide provides a framework for understanding the spectroscopic properties of 4-methylazulene. While specific, experimentally-derived data for 4-methylazulene were not available in the searched resources, this document outlines the expected spectral characteristics and provides standardized protocols for their acquisition and analysis. For definitive data, researchers are encouraged to consult the primary chemical literature where the synthesis and characterization of this compound are detailed. The provided workflows and comparative data for the parent azulene structure serve as a valuable resource for those working with this class of compounds.
